An In-depth Technical Guide to Fmoc-D-Phe(4-F)-OH: Properties and Applications
An In-depth Technical Guide to Fmoc-D-Phe(4-F)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(4-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-fluoro-D-phenylalanine, is a fluorinated, protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers unique advantages in the design and development of novel peptides with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of Fmoc-D-Phe(4-F)-OH, with a focus on its application in the synthesis of ghrelin receptor agonists.
Core Chemical Properties
The introduction of a fluorine atom, the most electronegative element, into the phenylalanine side chain can significantly influence the electronic properties of the aromatic ring. This modification can lead to altered pKa values, improved metabolic stability, and enhanced binding affinities of the resulting peptides due to favorable interactions of the fluorine atom with biological targets.
Data Presentation
The following table summarizes the key quantitative data for Fmoc-D-Phe(4-F)-OH.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀FNO₄ | |
| Molecular Weight | 405.42 g/mol | |
| CAS Number | 177966-64-2 | |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | Not consistently reported; often provided for similar compounds. | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Purity (HPLC) | ≥98.0% | [2] |
| Purity (TLC) | ≥98% | [2] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Reference Spectroscopic Data for Fmoc-L-Phe-OH:
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | IR (KBr, cm⁻¹) | Mass Spectrum (EI, 75 eV) m/z |
| 12.78 (s, 1H), 7.89 (d, 2H), 7.76 (d, 2H), 7.65 (t, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 7.28-7.21 (m, 5H), 4.22-4.13 (m, 3H), 3.09 (dd, 1H), 2.88 (dd, 1H)[3] | 173.5, 156.2, 143.9, 140.7, 138.2, 129.3, 128.1, 127.6, 127.1, 126.5, 125.3, 120.1, 65.7, 56.5, 46.7, 37.2 | Characteristic peaks for C=O (carboxyl and carbamate), N-H, C-H (aromatic and aliphatic), and C-O stretching. | 387 (M⁺), 179, 165, 91 (base peak)[4] |
Experimental Protocols
Fmoc-D-Phe(4-F)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the general workflow and a specific protocol for the incorporation of a fluorinated phenylalanine derivative into a peptide chain.
General Workflow for Fmoc-SPPS
The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Each cycle consists of two main steps: Fmoc deprotection and coupling of the next amino acid.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Incorporation of a Fluorinated Phenylalanine Derivative
The following protocol is adapted from a published procedure for the synthesis of a dipeptide containing a fluorinated phenylalanine and can be applied for the incorporation of Fmoc-D-Phe(4-F)-OH.[5]
Materials:
-
2-chlorotrityl chloride (2-ClTrt) resin
-
Fmoc-D-Phe(4-F)-OH
-
N,N-diisopropylethylamine (DIPEA)
-
Methanol (B129727) (MeOH)
-
20% Piperidine in dimethylformamide (DMF)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
5% Acetic anhydride (B1165640) (Ac₂O) in DMF
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2.5 g of 2-ClTrt resin in DMF in a reaction vessel for 30 minutes.
-
Drain the DMF.
-
Dissolve 1.5 equivalents of Fmoc-D-Phe(4-F)-OH and 5 equivalents of DIPEA (relative to resin loading capacity) in DMF.
-
Add the amino acid solution to the resin and agitate for 1 hour. Repeat the loading step.
-
Cap any unreacted sites on the resin by washing with methanol for 5 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF to remove piperidine and the deprotected Fmoc group.
-
-
Coupling of the Next Amino Acid:
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-protected amino acid with 2.9 equivalents of HBTU and 10 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate for 1 hour. Repeat the coupling step to ensure complete reaction.
-
Wash the resin thoroughly with DMF.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of 5% Ac₂O and DIPEA in DMF for 5 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Context: Ghrelin Receptor Signaling
Peptides incorporating Fmoc-D-Phe(4-F)-OH have been instrumental in the development of potent and selective agonists for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[6] The ghrelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis.
Ghrelin Receptor Signaling Pathway
Upon binding of an agonist, such as a peptide containing 4-fluoro-D-phenylalanine, the ghrelin receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to the Gαq/11 subunit of the heterotrimeric G-protein.
Caption: Canonical ghrelin receptor signaling pathway via Gαq/11 activation.
Pathway Description:
-
Agonist Binding: A ghrelin receptor agonist binds to the extracellular domain of the GHS-R1a.[7]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 subunit by promoting the exchange of GDP for GTP.[8]
-
Phospholipase C Activation: The activated Gαq/11 subunit then stimulates the membrane-bound enzyme, phospholipase C (PLC).[8]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).
-
Cellular Response: Activated PKC and elevated intracellular Ca²⁺ levels lead to the phosphorylation of downstream target proteins, ultimately resulting in various physiological responses, including the secretion of growth hormone from the pituitary gland and the modulation of neuronal activity in the hypothalamus to regulate appetite.
The ghrelin receptor can also couple to other G-protein subtypes, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways, leading to a complex and diverse range of cellular responses depending on the specific cellular context.[8]
Conclusion
Fmoc-D-Phe(4-F)-OH is a valuable synthetic building block for the creation of novel peptides with tailored properties. Its incorporation into peptide sequences, particularly in the context of ghrelin receptor agonists, has demonstrated the potential to enhance biological activity and stability. The detailed understanding of its chemical properties, coupled with established protocols for its use in solid-phase peptide synthesis and a clear picture of the relevant biological signaling pathways, provides a solid foundation for researchers and drug development professionals to utilize this compound in the design of next-generation peptide therapeutics. Further exploration of the specific impact of the 4-fluoro substitution on peptide conformation and receptor interaction will continue to drive innovation in this field.
References
- 1. Fmoc-Phe(4-F)-OH Novabiochem® | 169243-86-1 [sigmaaldrich.com]
- 2. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]
- 3. Fmoc-Phe-OH(35661-40-6) MS spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]
- 8. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
